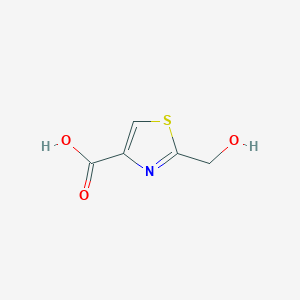

2-(Hydroxymethyl)thiazole-4-carboxylic acid

Übersicht

Beschreibung

“2-(Hydroxymethyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C5H5NO3S . It is used in the field of organic synthesis .

Molecular Structure Analysis

The molecular structure of “2-(Hydroxymethyl)thiazole-4-carboxylic acid” consists of a five-membered thiazole ring with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis

“2-(Hydroxymethyl)thiazole-4-carboxylic acid” is a solid compound with a boiling point of 376.9°C at 760 mmHg . It has a molecular weight of 159.17 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

“2-(Hydroxymethyl)thiazole-4-carboxylic acid” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

Organic Synthesis

This compound is also used in the field of organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Antimicrobial Applications

Thiazoles, the group of azole heterocycles to which “2-(Hydroxymethyl)thiazole-4-carboxylic acid” belongs, have shown antimicrobial properties . For example, sulfazole, a short-acting sulfa drug, contains a thiazole moiety .

Antiretroviral Applications

Thiazoles are also used in antiretroviral drugs, such as ritonavir . These drugs are used to treat retroviruses, primarily HIV.

Antifungal Applications

Thiazoles have been found to have antifungal properties. An example of this is the drug abafungin .

Anticancer Applications

Thiazoles have been used in the treatment of cancer. Tiazofurin is an example of a cancer treatment drug that contains a thiazole moiety .

Anti-Alzheimer Applications

Thiazoles have shown potential in the treatment of Alzheimer’s disease . This is a promising area of research for the development of new therapeutic agents.

Antihypertensive Applications

Thiazoles have also been used in the treatment of hypertension . This highlights the versatility of thiazoles in medical applications.

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, inducing biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biological pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they induce various molecular and cellular changes .

Action Environment

The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWNCBVSNHZJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635090 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221322-09-4 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)